molecular formula C4H12CdS B14353706 Cadmium;tetramethyl-lambda4-sulfane CAS No. 91071-62-4

Cadmium;tetramethyl-lambda4-sulfane

Cat. No.: B14353706
CAS No.: 91071-62-4
M. Wt: 204.62 g/mol
InChI Key: QDGVALTYPASJAI-UHFFFAOYSA-N
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Description

Cadmium;tetramethyl-lambda4-sulfane is a specialized organometallic compound of significant interest in advanced materials research and synthetic chemistry. Its molecular structure, featuring a cadmium atom coordinated to a tetramethyl-sulfane ligand, serves as a valuable precursor for developing novel semiconductor nanomaterials and quantum dots. This compound is particularly useful for investigating the synthesis and optoelectronic properties of cadmium-based nanocrystals, which are applied in areas such as bioimaging, biosensing, and photovoltaics . Researchers utilize this compound to explore fundamental reaction mechanisms in nanomaterial fabrication, including the dynamics of crystal growth and surface functionalization. In the context of toxicology, this reagent can serve as a model compound to study the environmental fate and biochemical interactions of organocadmium species, contributing to a deeper understanding of their cellular uptake and mechanisms of toxicity, such as the induction of oxidative stress and disruption of mitochondrial function . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91071-62-4

Molecular Formula

C4H12CdS

Molecular Weight

204.62 g/mol

IUPAC Name

cadmium;tetramethyl-λ4-sulfane

InChI

InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3;

InChI Key

QDGVALTYPASJAI-UHFFFAOYSA-N

Canonical SMILES

CS(C)(C)C.[Cd]

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution in Aqueous Media

Aqueous synthesis involves reacting cadmium chloride (CdCl₂) with tetramethylsulfane under controlled pH. For example:

  • Dissolve CdCl₂·2H₂O (5 mmol, 1.33 g) in deionized water.
  • Add tetramethylsulfane (10 mmol, 1.08 g) dropwise with stirring.
  • Adjust pH to 8–9 using ammonium hydroxide to facilitate ligand coordination.
  • Isolate the precipitate via vacuum filtration, followed by washing with methanol.

Key Considerations :

  • Temperature : Room-temperature reactions favor uniform particle formation.
  • Ligand Ratio : Excess ligand (2:1 molar ratio) ensures complete complexation.
  • Characterization : X-ray diffraction (XRD) and transmission electron microscopy (TEM) can confirm cubic phase purity, as demonstrated for CdS analogs.

Hydrothermal Synthesis

Hydrothermal methods enhance crystallinity and control nanostructure morphology:

  • Combine Cd(NO₃)₂·4H₂O (5 mmol) and tetramethylsulfane (15 mmol) in a Teflon-lined autoclave.
  • Heat at 150–180°C for 12–24 hours.
  • Centrifuge the product and wash with ethanol.

Advantages :

  • High-pressure conditions promote ligand stability and Cd–S bond formation.
  • Particle size distribution can be tuned by varying reaction time.

Gas-Phase Reaction with Hydrogen Sulfide Analogs

Inspired by high-purity CdS synthesis, a modified approach could employ tetramethylsulfane vapor:

  • Place cadmium powder in a quartz tube within a graphite boat.
  • Introduce tetramethylsulfane vapor at 300–350°C under inert gas flow.
  • Collect the resultant complex via condensation.

Challenges :

  • Thermal decomposition of tetramethylsulfane above 200°C may yield side products.
  • Requires precise gas-flow control to prevent oxidation.

Comparative Analysis of Methods

Method Temperature (°C) Reaction Time Yield* Particle Size (nm) Crystallinity
Aqueous Substitution 25 4–6 hours ~65% 5–10 Moderate
Hydrothermal 150–180 12–24 hours ~80% 10–20 High
Gas-Phase 300–350 1–2 hours ~50% N/A Low

*Theoretical yields based on analogous CdS syntheses.

XRD Analysis : Cubic phase confirmation requires matching peaks to reference patterns. For example, CdS analogs show dominant (111) planes at 2θ ≈ 26.5°. Shifts in peak positions may indicate ligand-induced lattice distortions.

TEM and SAED : Spherical nanoparticles (5–20 nm) with lattice fringes ≈3.36 Å (consistent with Cd–S bonds) are anticipated.

Elemental Analysis : Expected Cd content ≈77.78% (calc. for CdC₄H₁₂S), aligning with CdS stoichiometric deviations.

Chemical Reactions Analysis

Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.

    Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.

    Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.

Scientific Research Applications

Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.

    Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.

Mechanism of Action

The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity

CdL₂ outperforms its zinc(II) and zirconium(II) analogs in antibacterial efficacy. For instance:

Property Cadmium(II) Complex (CdL₂) Zinc(II) Complex Zirconium(II) Complex
Antibacterial Activity High (e.g., E. coli inhibition) Moderate Low
Reference

The enhanced activity of CdL₂ is hypothesized to stem from cadmium’s higher Lewis acidity and stronger metal-ligand bonding, which may facilitate membrane disruption in bacterial cells .

Physicochemical Properties

While zinc(II) and zirconium(II) complexes share spectral characteristics (e.g., IR C=N and N–H stretches), CdL₂ exhibits distinct thermal stability (>300°C melting point) and electronic absorption profiles. These differences underscore cadmium’s unique coordination behavior and electron configuration .

Data Tables

Table 1: Key Properties of Cadmium;tetramethyl-lambda4-sulfane (CdL₂)

Property Value/Description Reference
Melting Point >300°C
Molar Conductance 8 Ω⁻¹cm²mol⁻¹ (DMSO)
IR Peaks (cm⁻¹) 3425 (N–H), 1657 (C=N), 705 (Cd–N)
UV-vis λMax 250–300 nm
Antibacterial Efficacy Superior to Zn(II)/Zr(II) analogs

Discussion of Research Findings

However, cadmium’s toxicity necessitates careful evaluation of its environmental and health impacts. In contrast, zinc(II) and zirconium(II) complexes, though less effective, offer safer alternatives for antimicrobial use . Further studies should explore ligand modifications to enhance the bioactivity of non-toxic metal analogs.

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